molecular formula C21H22N4O2 B14974912 2-cyclopentyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide

2-cyclopentyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide

Cat. No.: B14974912
M. Wt: 362.4 g/mol
InChI Key: FFKGGFZCJSBFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group, a pyridopyrimidine moiety, and an acetamide linkage, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyridopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it can disrupt the signaling pathways that promote cell proliferation, leading to the inhibition of cancer cell growth . The compound’s structure allows it to bind to the active sites of enzymes, blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE is unique due to its specific structural features, such as the cyclopentyl group and the acetamide linkage, which may contribute to its distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-cyclopentyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C21H22N4O2/c1-14-23-20-18(7-4-12-22-20)21(27)25(14)17-10-8-16(9-11-17)24-19(26)13-15-5-2-3-6-15/h4,7-12,15H,2-3,5-6,13H2,1H3,(H,24,26)

InChI Key

FFKGGFZCJSBFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)CC4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.